![molecular formula C11H12N4O5 B13847506 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is a derivative of 2,3-pentanedione, which is a diketone. This compound is a dinitrophenylhydrazone (DNPH) derivative, often used in analytical chemistry to detect the presence of carbonyl compounds. It is particularly useful in the detection of 2,3-pentanedione in various samples, including tobacco smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is synthesized through a nucleophilic addition-elimination reaction. The reaction involves the addition of 2,4-dinitrophenylhydrazine to 2,3-pentanedione, followed by the elimination of water to form the hydrazone derivative . The reaction typically occurs under acidic conditions to facilitate the formation of the hydrazone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] primarily undergoes nucleophilic addition-elimination reactions. It can also participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives .
Common Reagents and Conditions
Reagents: 2,4-Dinitrophenylhydrazine, 2,3-Pentanedione
Conditions: Acidic medium, controlled temperature, and pH
Major Products Formed
The major product formed from the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine is the hydrazone derivative, 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] .
Scientific Research Applications
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] has several applications in scientific research:
Analytical Chemistry: Used as a reagent to detect carbonyl compounds in various samples, including environmental and biological samples.
Synthetic Chemistry: Serves as an intermediate in the synthesis of other organic compounds, such as Ethyl 2-Cyano-3,3-diethylacrylate through Knoevenagel condensation.
Tobacco Smoke Analysis: Utilized to detect the presence of 2,3-pentanedione in tobacco smoke.
Mechanism of Action
The mechanism of action of 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of 2,3-pentanedione, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone derivative .
Comparison with Similar Compounds
Similar Compounds
2,3-Pentanedione 2-[(2,4-Dinitrophenyl)hydrazone]: Another dinitrophenylhydrazone derivative used for similar analytical purposes.
3-Pentanone: A precursor to 2,3-pentanedione, mainly used as a solvent and in the synthesis of vitamin E.
Uniqueness
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is unique due to its specific application in detecting 2,3-pentanedione in various samples. Its ability to form stable hydrazone derivatives makes it particularly useful in analytical chemistry .
Properties
Molecular Formula |
C11H12N4O5 |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-one |
InChI |
InChI=1S/C11H12N4O5/c1-3-9(7(2)16)12-13-10-5-4-8(14(17)18)6-11(10)15(19)20/h4-6,13H,3H2,1-2H3/b12-9- |
InChI Key |
YPZRLCZNYHHBQT-XFXZXTDPSA-N |
Isomeric SMILES |
CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
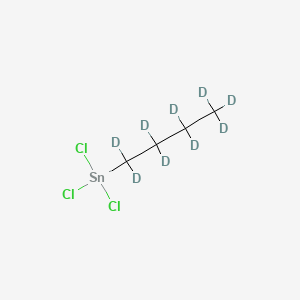
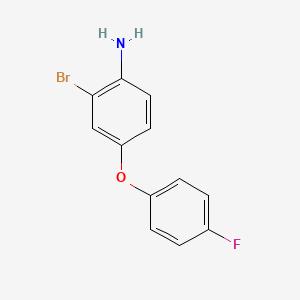

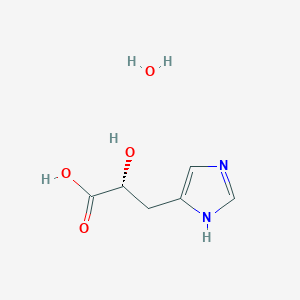
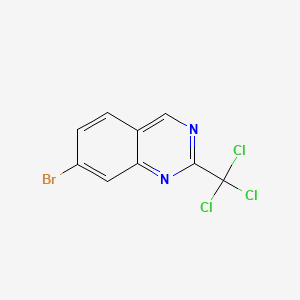
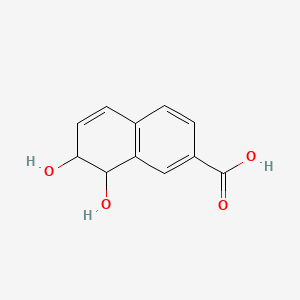
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
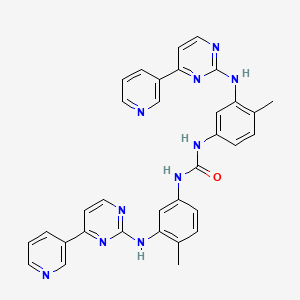
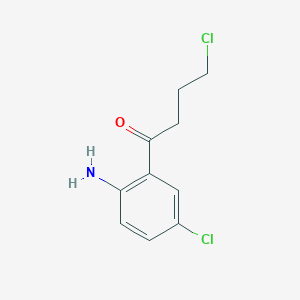
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
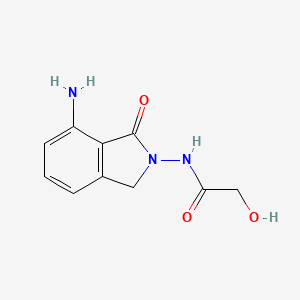
![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
